molecular formula C30H44N2O4 B11652819 2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione

2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione

Cat. No.: B11652819
M. Wt: 496.7 g/mol
InChI Key: LWQLTAXHAYVLRG-UHFFFAOYSA-N
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Description

2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione is a complex organic compound with a unique structure that includes dimethylamino groups and propoxyphenyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylamino-1,6-hexanedione with 4-propoxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the propoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione is unique due to the presence of both dimethylamino and propoxyphenyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for versatile interactions and applications in various fields .

Properties

Molecular Formula

C30H44N2O4

Molecular Weight

496.7 g/mol

IUPAC Name

2,5-bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C30H44N2O4/c1-7-19-35-27-15-11-23(12-16-27)29(33)25(21-31(3)4)9-10-26(22-32(5)6)30(34)24-13-17-28(18-14-24)36-20-8-2/h11-18,25-26H,7-10,19-22H2,1-6H3

InChI Key

LWQLTAXHAYVLRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(CCC(CN(C)C)C(=O)C2=CC=C(C=C2)OCCC)CN(C)C

Origin of Product

United States

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